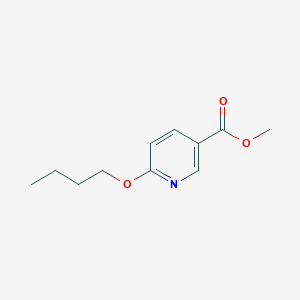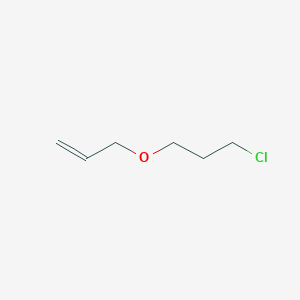![molecular formula C20H26N2O2S2 B12126126 N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)
N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with butylamine and a suitable acylating agent to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the butanamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-tert-butyl-4-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- N-(2-ethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- N-(2,3-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Uniqueness
N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and ethylbenzylidene groups differentiates it from similar compounds and may enhance its activity in certain applications .
Properties
Molecular Formula |
C20H26N2O2S2 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-butyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C20H26N2O2S2/c1-3-5-12-21-18(23)7-6-13-22-19(24)17(26-20(22)25)14-16-10-8-15(4-2)9-11-16/h8-11,14H,3-7,12-13H2,1-2H3,(H,21,23)/b17-14- |
InChI Key |
SKUJTDAKVMONED-VKAVYKQESA-N |
Isomeric SMILES |
CCCCNC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)CC)/SC1=S |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)CC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)
![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126068.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid](/img/structure/B12126071.png)

![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)


![(5Z)-5-(3-bromobenzylidene)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126113.png)

![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![N-[(naphthalen-2-yloxy)acetyl]-beta-alanine](/img/structure/B12126131.png)
